

Application Notes and Protocols for Measuring RMC-5552 Target Engagement

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Compound of Interest

Compound Name: (32-Carbonyl)-RMC-5552

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Introduction

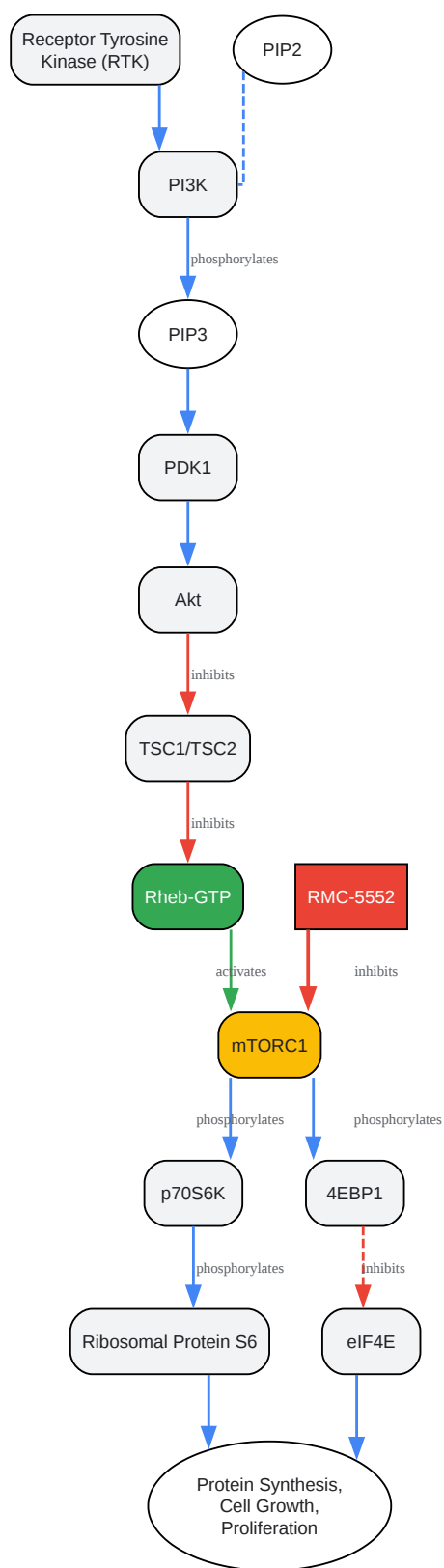
RMC-5552 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] Its unique mechanism of action, involving simultaneous binding to both the ATP-binding site and the FKBP12/FRB-binding domain of mTOR, allows for profound and selective inhibition of mTORC1 signaling.[2] This selectivity for mTORC1 over mTORC2 minimizes the risk of hyperglycemia, a common side effect associated with dual mTORC1/mTORC2 inhibitors.[3][4] RMC-5552 effectively suppresses the phosphorylation of key downstream effectors of mTORC1, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][2] This inhibition of the 4EBP1-eIF4E axis is a key differentiator from earlier generation mTOR inhibitors like rapamycin.[3][5]

Accurate measurement of RMC-5552 target engagement is critical for understanding its pharmacodynamics, optimizing dosing regimens, and establishing a clear relationship between target modulation and clinical response. These application notes provide detailed protocols for

various techniques to quantify the interaction of RMC-5552 with mTORC1 in both in vitro and in vivo settings.

RMC-5552 Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. RMC-5552 specifically targets mTORC1, a key node in this pathway. The following diagram illustrates the signaling cascade and the point of intervention for RMC-5552.



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Caption: RMC-5552 inhibits mTORC1, a central regulator of cell growth and proliferation.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of RMC-5552 from preclinical studies.

Assay	Cell Line	Parameter	RMC-5552 IC50 (nM)	Reference
pS6K (T389) Inhibition	MDA-MB-468	Potency	0.14	[1]
p4EBP1 (T37/46) Inhibition	MDA-MB-468	Potency	0.48	[1]
pAkt (S473) Inhibition (mTORC2)	MDA-MB-468	Selectivity	19	[1]

Note: The approximately 40-fold selectivity for mTORC1 (p4EBP1) over mTORC2 (pAkt) highlights the targeted mechanism of RMC-5552.[1][3][6]

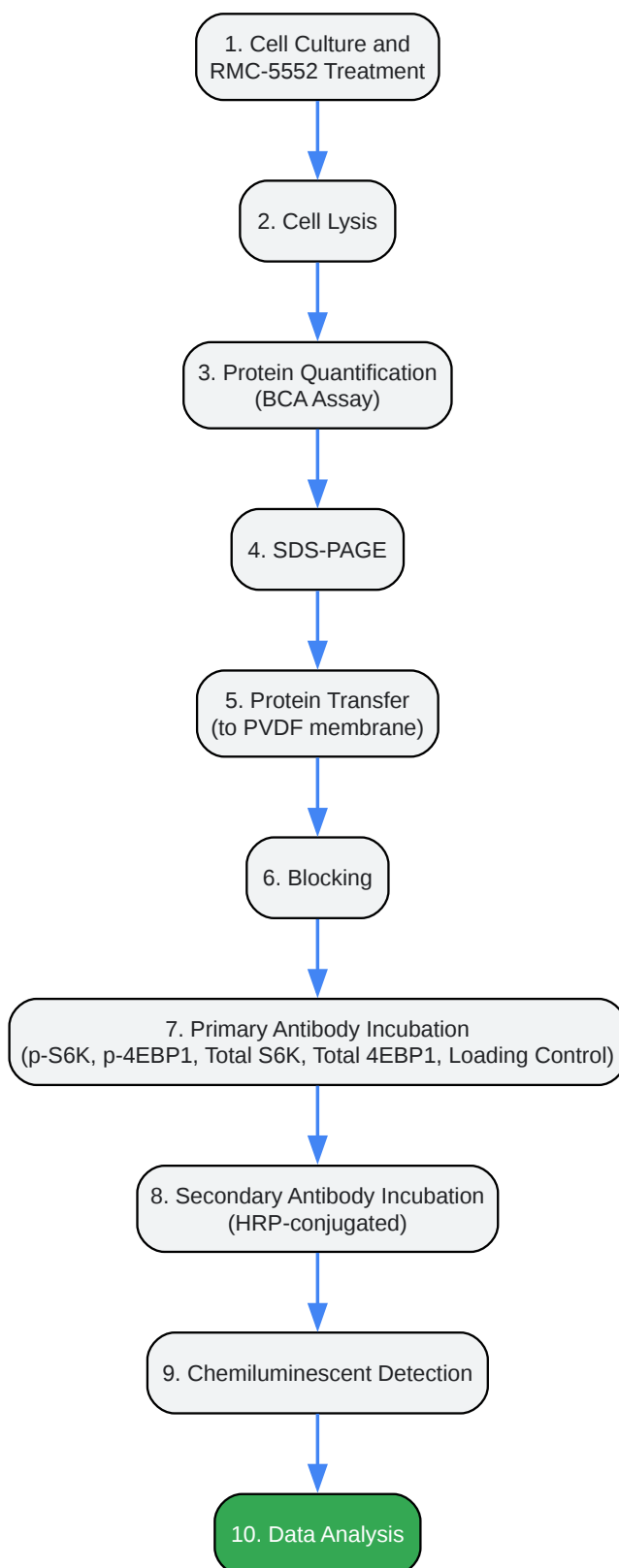
Experimental Protocols

Here we provide detailed protocols for key experiments to measure RMC-5552 target engagement.

Western Blotting for Phosphorylated S6K and 4EBP1

This protocol is a direct measure of the pharmacodynamic effect of RMC-5552 on its immediate downstream targets.

Experimental Workflow:



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Caption: Workflow for assessing RMC-5552 target engagement by Western blot.

Protocol:

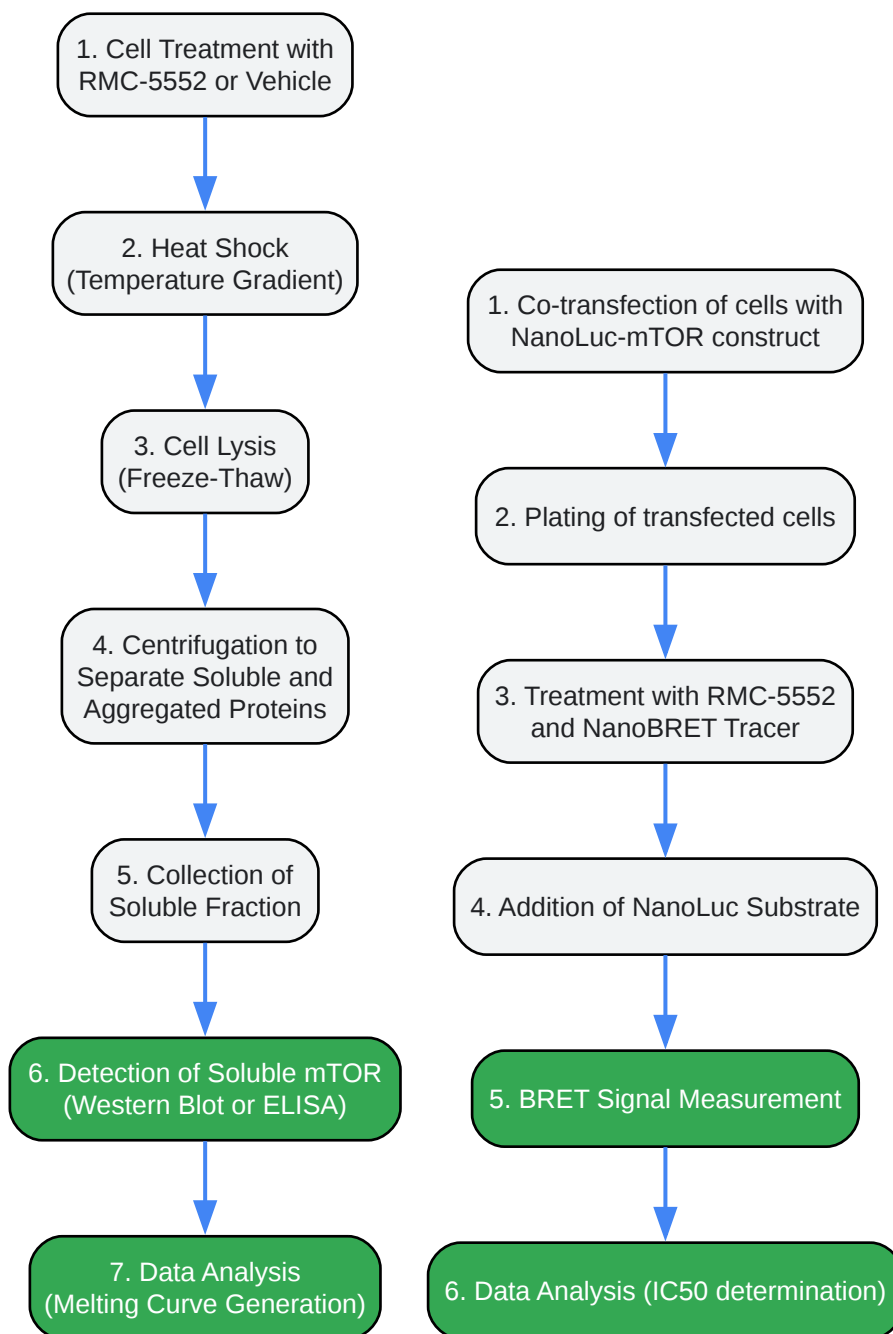
- Cell Culture and Treatment:
 - Plate cells (e.g., MDA-MB-468, MCF7) in 6-well plates and allow them to adhere overnight.
 - Treat cells with a dose-response of RMC-5552 (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape cells and collect the lysate.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate 20-30 µg of protein per lane on an 8-16% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against p-S6K (Thr389), p-4EBP1 (Thr37/46), total S6K, total 4EBP1, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection and Analysis:
 - Detect the signal using an enhanced chemiluminescence (ECL) detection reagent.
 - Capture images using a digital imaging system.
 - Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:



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References

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